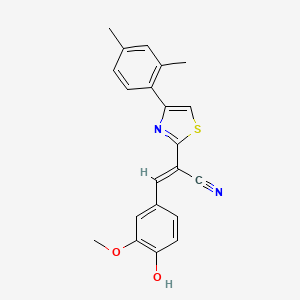
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a thiazole ring, which is known for its diverse biological properties.
Chemical Structure
The compound features a complex structure characterized by:
- A thiazole ring : Contributes to its biological activity.
- A dimethylphenyl group : Enhances lipophilicity and potentially increases membrane permeability.
- A hydroxy and methoxy substitution on the phenyl ring : These functional groups may play a role in modulating biological interactions.
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action appears to involve:
- Inhibition of cancer cell proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, compounds similar in structure have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties . Studies have indicated that modifications on the thiazole ring can enhance antibacterial efficacy against pathogens such as Staphylococcus epidermidis and Escherichia coli. The presence of electron-withdrawing groups has been shown to improve activity .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme inhibition : Targeting specific enzymes involved in cancer metabolism or microbial survival.
- Receptor modulation : Interacting with cellular receptors to alter signaling pathways.
- Induction of apoptosis : Promoting programmed cell death in cancer cells.
Study 1: Antitumor Efficacy
A study investigated the effects of various thiazole derivatives on tumor cell lines, revealing that compounds with similar structures to this compound exhibited potent antitumor activity. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of thiazole derivatives against Plasmodium falciparum. The results suggested that compounds with less bulky substituents at the ortho position on the phenyl ring showed enhanced activity against malaria parasites while maintaining low cytotoxicity in human liver cell lines .
特性
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-4-6-17(14(2)8-13)18-12-26-21(23-18)16(11-22)9-15-5-7-19(24)20(10-15)25-3/h4-10,12,24H,1-3H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHVVLQOWVQNMU-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














